Cas no 2228455-58-9 (1-2-(4-bromo-2-methoxyphenyl)ethylcyclopropan-1-ol)

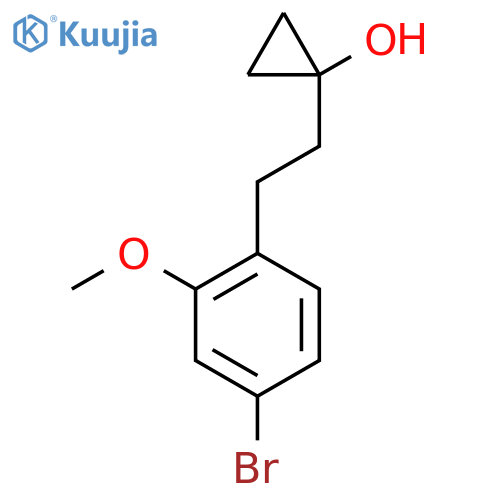

2228455-58-9 structure

商品名:1-2-(4-bromo-2-methoxyphenyl)ethylcyclopropan-1-ol

1-2-(4-bromo-2-methoxyphenyl)ethylcyclopropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-2-(4-bromo-2-methoxyphenyl)ethylcyclopropan-1-ol

- EN300-1908074

- 1-[2-(4-bromo-2-methoxyphenyl)ethyl]cyclopropan-1-ol

- 2228455-58-9

-

- インチ: 1S/C12H15BrO2/c1-15-11-8-10(13)3-2-9(11)4-5-12(14)6-7-12/h2-3,8,14H,4-7H2,1H3

- InChIKey: MWLPQEIZTMIURF-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)OC)CCC1(CC1)O

計算された属性

- せいみつぶんしりょう: 270.02554g/mol

- どういたいしつりょう: 270.02554g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 29.5Ų

1-2-(4-bromo-2-methoxyphenyl)ethylcyclopropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1908074-2.5g |

1-[2-(4-bromo-2-methoxyphenyl)ethyl]cyclopropan-1-ol |

2228455-58-9 | 2.5g |

$2100.0 | 2023-09-18 | ||

| Enamine | EN300-1908074-10g |

1-[2-(4-bromo-2-methoxyphenyl)ethyl]cyclopropan-1-ol |

2228455-58-9 | 10g |

$4606.0 | 2023-09-18 | ||

| Enamine | EN300-1908074-5g |

1-[2-(4-bromo-2-methoxyphenyl)ethyl]cyclopropan-1-ol |

2228455-58-9 | 5g |

$3105.0 | 2023-09-18 | ||

| Enamine | EN300-1908074-1g |

1-[2-(4-bromo-2-methoxyphenyl)ethyl]cyclopropan-1-ol |

2228455-58-9 | 1g |

$1070.0 | 2023-09-18 | ||

| Enamine | EN300-1908074-0.05g |

1-[2-(4-bromo-2-methoxyphenyl)ethyl]cyclopropan-1-ol |

2228455-58-9 | 0.05g |

$900.0 | 2023-09-18 | ||

| Enamine | EN300-1908074-1.0g |

1-[2-(4-bromo-2-methoxyphenyl)ethyl]cyclopropan-1-ol |

2228455-58-9 | 1g |

$1070.0 | 2023-06-02 | ||

| Enamine | EN300-1908074-0.25g |

1-[2-(4-bromo-2-methoxyphenyl)ethyl]cyclopropan-1-ol |

2228455-58-9 | 0.25g |

$985.0 | 2023-09-18 | ||

| Enamine | EN300-1908074-0.5g |

1-[2-(4-bromo-2-methoxyphenyl)ethyl]cyclopropan-1-ol |

2228455-58-9 | 0.5g |

$1027.0 | 2023-09-18 | ||

| Enamine | EN300-1908074-0.1g |

1-[2-(4-bromo-2-methoxyphenyl)ethyl]cyclopropan-1-ol |

2228455-58-9 | 0.1g |

$943.0 | 2023-09-18 | ||

| Enamine | EN300-1908074-5.0g |

1-[2-(4-bromo-2-methoxyphenyl)ethyl]cyclopropan-1-ol |

2228455-58-9 | 5g |

$3105.0 | 2023-06-02 |

1-2-(4-bromo-2-methoxyphenyl)ethylcyclopropan-1-ol 関連文献

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

2228455-58-9 (1-2-(4-bromo-2-methoxyphenyl)ethylcyclopropan-1-ol) 関連製品

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量